

Application Note: Spectroscopic Identification of 2,3-Dimethyl-4-propylheptane

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Compound of Interest

Compound Name: 2,3-Dimethyl-4-propylheptane

Cat. No.: B14561735

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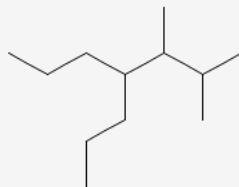
Abstract

This document provides a detailed guide to the spectroscopic identification of the saturated alkane, **2,3-Dimethyl-4-propylheptane**. Due to the limited availability of public experimental spectral data for this compound, this note presents predicted spectroscopic data based on its chemical structure. This includes predicted data for Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and key Infrared (IR) spectroscopy absorption bands. Furthermore, standardized experimental protocols for acquiring these spectra are provided to guide researchers in the analytical characterization of this molecule.

Chemical Information

Property	Value
IUPAC Name	2,3-Dimethyl-4-propylheptane
Molecular Formula	C ₁₂ H ₂₆
Molecular Weight	170.33 g/mol [1]
CAS Number	62185-30-2[1]

Structure



Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,3-Dimethyl-4-propylheptane**. These predictions are based on computational models and provide expected values for spectral analysis.

Mass Spectrometry (Electron Ionization)

The mass spectrum of **2,3-Dimethyl-4-propylheptane** is expected to show a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of C-C bonds.

m/z (Predicted)	Interpretation
170	Molecular Ion (M^+)
155	$[M - CH_3]^+$
141	$[M - C_2H_5]^+$
127	$[M - C_3H_7]^+$
113	$[M - C_4H_9]^+$
99	$[M - C_5H_{11}]^+$
85	$[M - C_6H_{13}]^+$
71	$[M - C_7H_{15}]^+$
57	$[M - C_8H_{17}]^+$
43	$[M - C_9H_{19}]^+$

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **2,3-Dimethyl-4-propylheptane** is predicted to be complex due to the presence of multiple, similar alkyl groups. The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Proton Environment (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₃ (propyl group)	~0.9	Triplet	3H
-CH ₃ (methyl groups at C2, C3)	~0.8-1.0	Doublet	6H
-CH ₂ - (propyl and heptane chain)	~1.2-1.4	Multiplet	8H
-CH- (at C2, C3, C4)	~1.5-1.8	Multiplet	3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ^{13}C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Environment (Predicted)	Chemical Shift (δ , ppm)
-CH ₃ (primary)	~10-20
-CH ₂ - (secondary)	~20-40
-CH- (tertiary)	~30-50

Infrared (IR) Spectroscopy

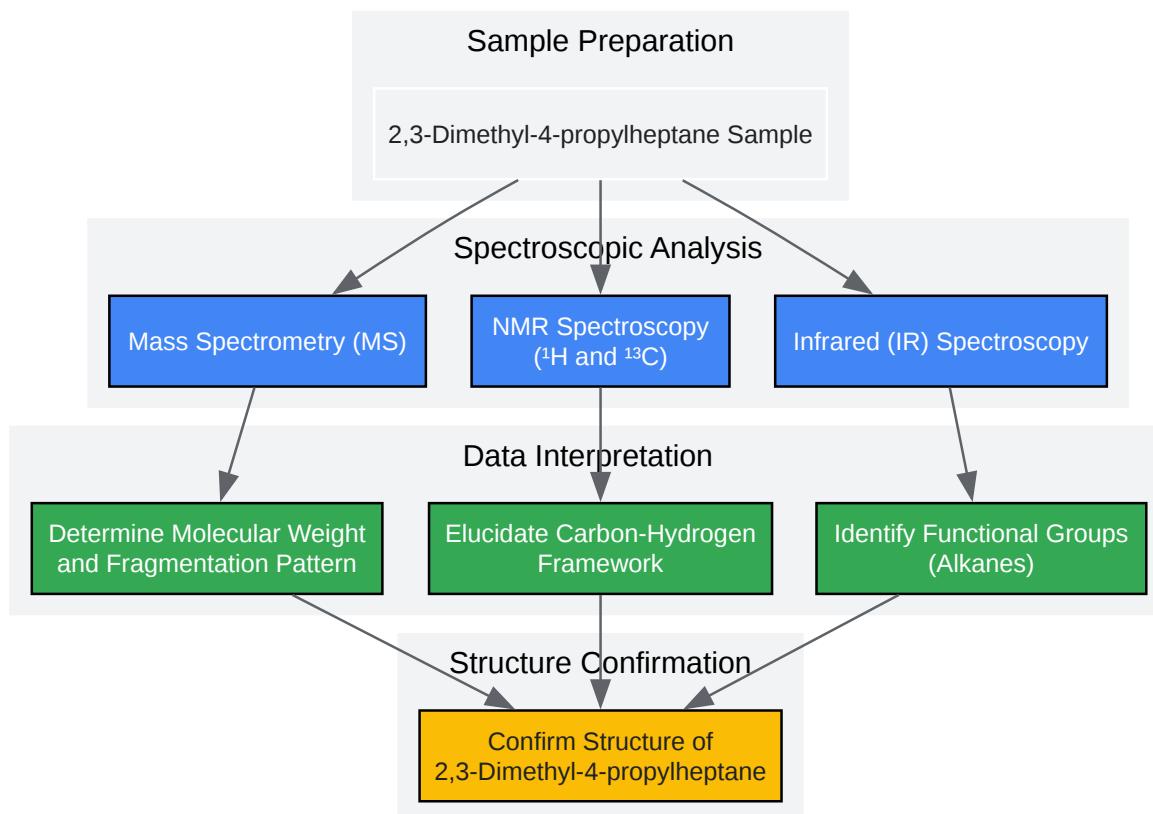
As a saturated alkane, the IR spectrum of **2,3-Dimethyl-4-propylheptane** will be characterized by the stretching and bending vibrations of its C-H and C-C bonds.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C-H stretch (sp ³)	2850-3000	Strong
-CH ₂ - bend (scissoring)	~1465	Medium
-CH ₃ bend (asymmetrical)	~1450	Medium
-CH ₃ bend (symmetrical)	~1375	Medium

Spectroscopic Identification Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of **2,3-Dimethyl-4-propylheptane**.

Workflow for Spectroscopic Identification of 2,3-Dimethyl-4-propylheptane

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References

- 1. 2,3-Dimethyl-4-propylheptane | C₁₂H₂₆ | CID 53428958 - PubChem [pubchem.ncbi.nlm.nih.gov]
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